molecular formula C15H14FN5OS2 B5565506 2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide

Cat. No. B5565506
M. Wt: 363.4 g/mol
InChI Key: VBKMVGVLWIRVBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazolothiadiazoles and related compounds involves several key steps, including the preparation of precursors such as 3-ethyl-4-amino-5-mercapto-1,2,4-triazole, followed by cyclization with appropriate ketones or aldehydes. For instance, starting with propionic acid, specific derivatives have been prepared, and through cyclization with 4-fluoroacetophenone, compounds like 3-ethyl-6-(4-fluorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine were obtained (Jing, 2008).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray diffraction analysis, which has been utilized to determine the crystal structure of related compounds. For example, analyses reveal the orientation of phenyl and triazolothiadiazole ring systems and the stabilization of molecular structures through intramolecular hydrogen bonding, showcasing the compound's geometric and electronic structure intricacies (Dolzhenko et al., 2010).

Chemical Reactions and Properties

The reactivity of such compounds is highlighted in their synthesis routes, involving reactions with acetyl chloride, aromatic aldehyde, and hydrazine hydrate, leading to various derivatives with distinct functionalities. The presence of the triazolothiadiazole core contributes to the chemical stability and reactivity, enabling further functionalization and derivatization (Panchal & Patel, 2011).

Scientific Research Applications

Synthesis and Structural Characterization

  • Compounds structurally related to the specified chemical have been synthesized and characterized, revealing their potential as cytotoxic agents. Structural analyses provided insight into their crystal structures, which are essential for understanding their interactions with biological targets (Gündoğdu et al., 2017).

Antimicrobial and Antifungal Activities

  • Novel hybrid molecules containing different core structures have been developed, displaying significant antimicrobial and antifungal activities. Such studies are critical for the discovery of new drugs against resistant microbial strains (Başoğlu et al., 2013).

Anticancer Potential

  • Research has focused on the design and synthesis of benzothiazole acylhydrazones, exploring their anticancer activities. These studies contribute to the development of new therapeutic agents for cancer treatment (Osmaniye et al., 2018).

Anti-inflammatory and Analgesic Properties

  • The development of thiazolo[3,2-b]-1,2,4-triazoles substituted with anti-inflammatory agents has been investigated. These compounds show promising anti-inflammatory and analgesic activities, offering potential for the treatment of inflammatory diseases (Doğdaş et al., 2007).

Antitumor Activity

  • Fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their in vitro biological properties, demonstrating potent cytotoxicity in specific cancer cell lines. This research highlights the potential of fluorinated compounds in cancer therapy (Hutchinson et al., 2001).

properties

IUPAC Name

2-[[4-ethyl-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5OS2/c1-2-21-13(10-3-5-11(16)6-4-10)19-20-15(21)24-9-12(22)18-14-17-7-8-23-14/h3-8H,2,9H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKMVGVLWIRVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.